molecular formula C22H23N3O7 B13375191 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13375191
M. Wt: 441.4 g/mol
InChI Key: DBJBXZBUIBMHFA-RYBFIQEUSA-N
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Description

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes an isoxazole ring, a trimethoxyphenyl group, and an epoxyisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the trimethoxyphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide stands out due to its complex structure, which combines multiple functional groups and rings. This complexity provides a unique set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H23N3O7/c1-11-7-16(24-32-11)25-10-22-6-5-13(31-22)17(18(22)21(25)27)20(26)23-12-8-14(28-2)19(30-4)15(9-12)29-3/h5-9,13,17-18H,10H2,1-4H3,(H,23,26)/t13-,17?,18?,22-/m0/s1

InChI Key

DBJBXZBUIBMHFA-RYBFIQEUSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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